molecular formula C16H20N6OS B6012226 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

Katalognummer: B6012226
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: AXSOLKWSNFKLAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the suppression of autoimmune responses and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. In preclinical studies, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce the proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is its selectivity for BTK, which makes it a promising therapeutic agent for various diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the development and application of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One potential direction is to explore the use of this compound in combination with other therapeutic agents to enhance its efficacy. Another direction is to investigate the potential of this compound in treating other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selectivity for BTK makes it an attractive target for drug development, and its impact on various biochemical and physiological processes makes it a promising therapeutic agent. Further research is needed to fully understand the potential of this compound and to optimize its use in clinical settings.

Synthesemethoden

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,4-diaminopyridine with 4-chloro-2-fluoropyrimidine to form 4-(3-pyridinylamino)-2-fluoropyrimidine. This intermediate is then reacted with 1-boc-3-pyrrolidinamine to form 4-(3-(1-boc-3-pyrrolidinyl)aminopyridin-2-yl)-2-fluoropyrimidine. Finally, the compound is reacted with 1-(1,2,3-thiadiazol-4-yl)carbonyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing the severity of autoimmune and inflammatory diseases.

Eigenschaften

IUPAC Name

[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c23-15(14-11-24-20-19-14)22-9-4-13(10-22)12-2-7-21(8-3-12)16-17-5-1-6-18-16/h1,5-6,11-13H,2-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSOLKWSNFKLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)C(=O)C3=CSN=N3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.